Cas no 1015868-72-0 (5-(4-Chloro-phenyl)-2-ethyl-2H-pyrazole-3-carboxylic acid)

5-(4-Chloro-phenyl)-2-ethyl-2H-pyrazole-3-carboxylic acid is a pyrazole derivative with a chlorophenyl substituent, offering utility as a versatile intermediate in organic synthesis and pharmaceutical research. Its structural features, including the carboxylic acid functional group and the ethyl-substituted pyrazole core, enable further derivatization for the development of bioactive compounds. The presence of the 4-chlorophenyl moiety enhances its potential as a building block for molecules with targeted biological activity. This compound exhibits stability under standard handling conditions and is suitable for applications in medicinal chemistry, particularly in the design of enzyme inhibitors or receptor modulators. Its purity and well-defined structure make it a reliable choice for research and industrial applications.
5-(4-Chloro-phenyl)-2-ethyl-2H-pyrazole-3-carboxylic acid structure
1015868-72-0 structure
Product Name:5-(4-Chloro-phenyl)-2-ethyl-2H-pyrazole-3-carboxylic acid
CAS No:1015868-72-0
MF:C12H11ClN2O2
MW:250.680941820145
CID:3047033
PubChem ID:20109904
Update Time:2025-06-07

5-(4-Chloro-phenyl)-2-ethyl-2H-pyrazole-3-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • 5-(4-Chloro-phenyl)-2-ethyl-2H-pyrazole-3-carboxylic acid
    • 3-(4-CHLOROPHENYL)-1-ETHYL-1H-PYRAZOLE-5-CARBOXYLIC ACID
    • 1H-Pyrazole-5-carboxylic acid, 3-(4-chlorophenyl)-1-ethyl-
    • BRD-K74957303-001-01-9
    • 5-(4-chlorophenyl)-2-ethylpyrazole-3-carboxylic acid
    • STL387771
    • AKOS000301832
    • 1015868-72-0
    • Inchi: 1S/C12H11ClN2O2/c1-2-15-11(12(16)17)7-10(14-15)8-3-5-9(13)6-4-8/h3-7H,2H2,1H3,(H,16,17)
    • InChI Key: IRZTVAJHOJGUJA-UHFFFAOYSA-N
    • SMILES: N1(CC)C(C(O)=O)=CC(C2=CC=C(Cl)C=C2)=N1

Computed Properties

  • Exact Mass: 250.050905g/mol
  • Monoisotopic Mass: 250.050905g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 3
  • Complexity: 280
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Molecular Weight: 250.68g/mol
  • XLogP3: 2.7
  • Topological Polar Surface Area: 55.1Ų

5-(4-Chloro-phenyl)-2-ethyl-2H-pyrazole-3-carboxylic acid Security Information

  • HazardClass:IRRITANT

5-(4-Chloro-phenyl)-2-ethyl-2H-pyrazole-3-carboxylic acid Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
SHANG HAI XIAN DING Biotechnology Co., Ltd.
034106-500mg
5-(4-Chloro-phenyl)-2-ethyl-2H-pyrazole-3-carboxylic acid
1015868-72-0
500mg
3251CNY 2021-05-07
SHANG HAI XIAN DING Biotechnology Co., Ltd.
034106-500mg
5-(4-Chloro-phenyl)-2-ethyl-2H-pyrazole-3-carboxylic acid
1015868-72-0
500mg
3251.0CNY 2021-07-13
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